Glutamic acid, 1-methyl ester
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Overview
Description
Glutamic acid, 1-methyl ester is a nonessential amino acid derivative that plays a significant role in the mammalian central nervous system. It is known for its function as a neurotransmitter for cone photoreceptors in the human brain and is used in the treatment of liver diseases accompanied by encephalopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutamic acid, 1-methyl ester can be synthesized through the esterification of L-glutamic acid with methanol. This reaction typically involves the use of sulfuric acid as a catalyst and is carried out at a temperature of 20°C for about 4 hours . Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale, ensuring high yield and purity. The use of ion-exchange resins and other catalysts can also be incorporated to optimize the process .
Chemical Reactions Analysis
Types of Reactions: Glutamic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic reagents under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various derivatives of L-glutamic acid, such as oxo derivatives, reduced amino acids, and substituted esters .
Scientific Research Applications
Glutamic acid, 1-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: It plays a role in neurotransmission and is used in studies related to the central nervous system.
Medicine: It is used in the treatment of hepatic encephalopathy and other liver-related conditions.
Industry: It is employed in the production of various biochemical reagents and pharmaceuticals.
Mechanism of Action
Glutamic acid, 1-methyl ester exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is converted from this compound, cannot cross the blood-brain barrier in appreciable quantities. Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Comparison with Similar Compounds
- L-Glutamic Acid γ-Methyl Ester
- L-Glutamate Methyl Ester
- Nα-Fmoc-L-Glutamic Acid α-Benzyl Ester
- L-Glutamic Acid Diethyl Ester
Comparison: Glutamic acid, 1-methyl ester is unique due to its specific role as a neurotransmitter and its application in treating hepatic encephalopathy. While similar compounds like L-Glutamic Acid γ-Methyl Ester and L-Glutamate Methyl Ester share structural similarities, they differ in their specific applications and biological roles .
Properties
Molecular Formula |
C6H10NO4- |
---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
(4S)-4-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/p-1/t4-/m0/s1 |
InChI Key |
SEWIYICDCVPBEW-BYPYZUCNSA-M |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)[O-])N |
Canonical SMILES |
COC(=O)C(CCC(=O)[O-])N |
Origin of Product |
United States |
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